

Application Notes and Protocols: pVEC Cadherin-5 In Vivo Delivery and Models

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current in vivo delivery techniques for plasmid DNA encoding Vascular Endothelial (VE)-Cadherin-5 (CDH5), a critical protein in maintaining endothelial barrier integrity and regulating angiogenesis. Detailed protocols for key experimental procedures and summaries of relevant animal models are included to facilitate research and development in therapeutic areas targeting vascular function.

Introduction to VE-Cadherin-5

Vascular Endothelial Cadherin (VE-Cadherin), also known as Cadherin-5 or CD144, is a strictly endothelial-specific adhesion molecule crucial for the formation and maintenance of adherens junctions between endothelial cells.[1][2][3][4] Its functions are vital for controlling vascular permeability, leukocyte extravasation, and new blood vessel formation (angiogenesis).[1] Dysregulation of VE-cadherin is implicated in various pathological conditions, including inflammation, tumor metastasis, and vascular leakage syndromes. Consequently, the targeted in vivo delivery of genetic material encoding VE-cadherin (pVEC Cadherin-5) presents a promising therapeutic strategy for diseases characterized by endothelial dysfunction.

In Vivo Delivery Techniques for pVEC Cadherin-5

A variety of viral and non-viral vector systems have been explored for the in vivo delivery of plasmid DNA to endothelial cells. The choice of delivery method depends on the target organ,



desired expression duration, and safety considerations.

Non-Viral Delivery Methods

Non-viral methods are generally considered safer than viral vectors due to a lower risk of immunogenicity and insertional mutagenesis.

Cationic liposomes are vesicles that can encapsulate and deliver nucleic acids to cells. They offer advantages such as ease of preparation and the ability to carry large DNA payloads. For endothelial targeting, liposomes can be further modified with ligands that bind to specific receptors on endothelial cells.

Quantitative Data for Liposome-Mediated Delivery of pVEC Cadherin-5

Parameter	Value	Reference
Lipid Formulation	DOTAP:Cholesterol (1:1 molar ratio)	
DNA:Liposome Ratio (w/w)	1:14 (optimal in vitro)	-
Particle Size	~80 nm	-
In Vitro Transfection Efficiency	Up to 65% in HUVECs	_
In Vivo Administration Route	Intravenous, Topical	-

Protocol: Preparation of pVEC Cadherin-5 Loaded Cationic Liposomes

This protocol is adapted from a general method for preparing liposome-DNA complexes.

Materials:

- 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)
- Cholesterol
- Chloroform
- pVEC Cadherin-5 plasmid DNA



- Nuclease-free water or 5% dextrose solution
- Rotary evaporator
- Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

- Dissolve DOTAP and cholesterol at a 1:1 molar ratio in chloroform in a round-bottom flask.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
- Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with a nuclease-free aqueous solution (e.g., 5% dextrose) containing the pVEC Cadherin-5 plasmid DNA. The DNA to lipid ratio should be optimized, starting with a ratio of 1:10 (w/w).
- The mixture is then vortexed or sonicated to form multilamellar vesicles.
- For a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a 100 nm pore size. This process should be repeated 10-15 times.
- The resulting unilamellar liposomes encapsulating the pVEC Cadherin-5 plasmid are ready for in vivo administration.

Hydrodynamic gene delivery involves the rapid injection of a large volume of a solution containing naked plasmid DNA into the bloodstream, typically via the tail vein in rodents. This method is highly efficient for gene delivery to the liver, as the increased hydrostatic pressure transiently permeabilizes the fenestrated endothelium of liver sinusoids.

Quantitative Data for Hydrodynamic Delivery of pVEC Cadherin-5



Parameter	Value	Reference
Injection Volume	8-10% of body weight	
Injection Duration	5-7 seconds	-
Plasmid DNA Dose	10-50 μg per mouse	-
Primary Target Organ	Liver	-
Transfection Efficiency (Hepatocytes)	Up to 40%	-

Protocol: Hydrodynamic Tail Vein Injection in Mice

This protocol is a standard procedure for hydrodynamic gene delivery in mice.

Materials:

- pVEC Cadherin-5 plasmid DNA, purified and endotoxin-free
- Sterile 0.9% saline solution
- Syringes (1 ml or 3 ml) with 27-30 gauge needles
- Mouse restrainer
- Heat lamp

Procedure:

- Prepare the injection solution by diluting the pVEC Cadherin-5 plasmid DNA in sterile saline. The final volume should be equivalent to 8-10% of the mouse's body weight (e.g., 2 ml for a 20-25 g mouse).
- Warm the mouse's tail under a heat lamp to dilate the lateral tail veins.
- Place the mouse in a restrainer.
- Load the injection solution into a syringe.



- Insert the needle into one of the lateral tail veins.
- Inject the entire volume rapidly, within 5-7 seconds. A successful injection is indicated by the clearing of the vein.
- Monitor the mouse for any adverse reactions after the injection.

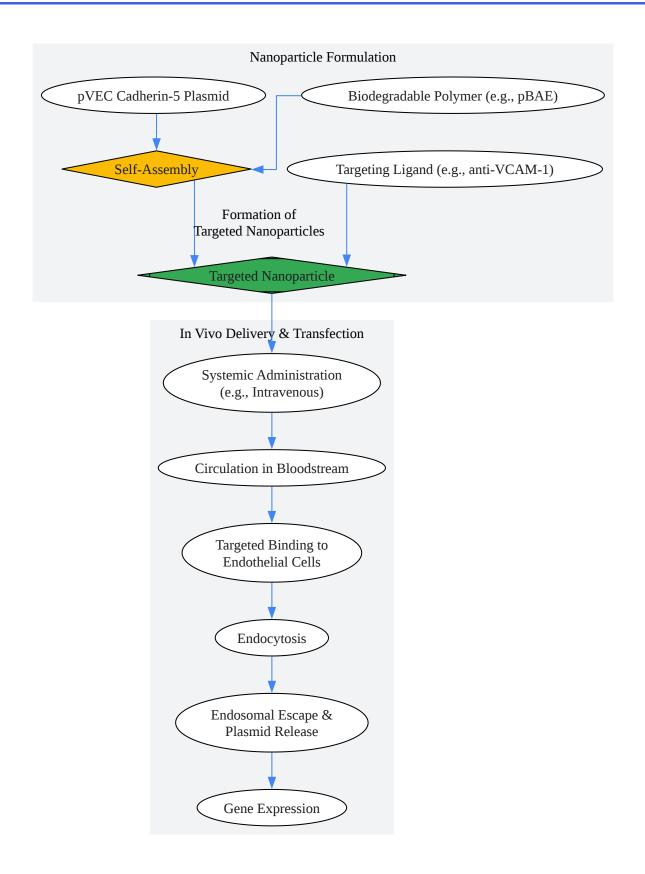
Polymeric nanoparticles can be engineered to encapsulate and protect plasmid DNA for in vivo delivery. Surface modifications with targeting ligands can enhance delivery to specific cell types, such as endothelial cells.

Quantitative Data for Nanoparticle-Mediated Delivery

Parameter	Value	Reference
Nanoparticle Material	Poly(β-amino ester) (pBAE)	
In Vitro Transfection Efficiency (HRECs)	Up to 85%	
In Vitro Transfection Efficiency (HUVECs)	Up to 65%	-
Targeting Ligand Example	VCAM-1 targeting peptide	-

Workflow for Nanoparticle-Mediated Delivery





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Workflow for nanoparticle-mediated pVEC Cadherin-5 delivery.



Viral Delivery Methods

Viral vectors, such as Adeno-Associated Virus (AAV), can achieve high transduction efficiencies and long-term gene expression.

AAVs are small, non-pathogenic viruses that can be engineered to deliver genes to a variety of cell types, including endothelial cells. Different AAV serotypes exhibit distinct tissue tropisms.

Quantitative Data for AAV-Mediated Delivery to Endothelial Cells

Parameter	Value	Refere
Promising AAV Serotypes	AAV1, AAV5, AAV9	
Engineered Capsid for CNS Endothelium	AAV-BI30	
In Vivo Transduction Efficiency (AAV-BI30 in mouse brain ECs)	~84% at 1x10^11 vg/mouse	-
Administration Route	Intravenous, Intracranial	

Protocol: AAV-Mediated Gene Delivery to Mouse Endothelium

This protocol provides a general framework for systemic AAV delivery in mice.

Materials:

- High-titer, purified AAV vector encoding pVEC Cadherin-5
- Sterile phosphate-buffered saline (PBS)
- Syringes and needles appropriate for intravenous injection
- Mouse restrainer

Procedure:



- Thaw the AAV vector stock on ice.
- Dilute the AAV vector to the desired concentration in sterile PBS. A typical dose for systemic delivery in mice ranges from 1x10^11 to 1x10^12 viral genomes (vg) per mouse.
- Load the diluted vector into a syringe.
- Restrain the mouse and perform a tail vein injection.
- Monitor the mouse for several days post-injection. Gene expression can typically be detected within 3-7 days and peaks several weeks later.

Animal Models for Studying pVEC Cadherin-5

Several animal models are instrumental in elucidating the in vivo function of VE-cadherin and for testing the efficacy of pVEC Cadherin-5 delivery strategies.

VE-Cadherin Knockout Mouse Models

Mice with a complete knockout of the Cdh5 gene are embryonic lethal around day E9.5 due to severe vascular defects, highlighting the critical role of VE-cadherin in early vascular development.

Phenotypic Analysis of VE-Cadherin Knockout Embryos

Parameter	Observation	Reference
Viability	Embryonic lethal at mid- gestation	
Vascular Phenotype	Disintegration of nascent vessels, increased endothelial cell apoptosis	-
Cardiac Development	Abnormal heart and somite development	-

To study the role of VE-cadherin in adult animals, tamoxifen-inducible, endothelial-specific Cre-LoxP systems are used. The VE-cadherin-CreERT2 mouse line allows for the temporal control



of gene deletion specifically in endothelial cells upon administration of tamoxifen.

Protocol: Tamoxifen-Inducible Gene Deletion in VE-Cadherin-CreERT2 Mice

This protocol is a standard method for inducing Cre-recombinase activity in adult mice.

Materials:

- VE-Cadherin-CreERT2 mice crossed with mice carrying a floxed allele of the gene of interest
- Tamoxifen
- Corn oil
- Syringes and needles for intraperitoneal injection

Procedure:

- Prepare a stock solution of tamoxifen in corn oil (e.g., 20 mg/ml) by shaking overnight at 37°C.
- Administer tamoxifen to adult mice via intraperitoneal injection. A common regimen is 75-100 mg/kg of body weight daily for 5 consecutive days.
- Allow a waiting period of several days to a week for Cre-mediated recombination and subsequent protein turnover to occur before phenotypic analysis.

Zebrafish (Danio rerio) Model

Zebrafish embryos are a powerful model for studying vascular development due to their transparency and rapid external development. The function of VE-cadherin is conserved in zebrafish, and morpholino-mediated knockdown can be used to study the effects of its depletion.

Protocol: Whole-Mount In Situ Hybridization for VE-cadherin in Zebrafish Embryos

This protocol allows for the visualization of cdh5 (VE-cadherin) expression in the developing vasculature.



Materials:

- Zebrafish embryos at the desired developmental stage
- 4% paraformaldehyde (PFA) in PBS
- Methanol series
- Proteinase K
- Hybridization buffer
- Digoxigenin (DIG)-labeled antisense RNA probe for cdh5
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP staining solution

Procedure:

- Fix zebrafish embryos in 4% PFA overnight at 4°C.
- Dehydrate the embryos through a graded methanol series and store at -20°C.
- Rehydrate the embryos and permeabilize with Proteinase K.
- Pre-hybridize the embryos in hybridization buffer.
- Hybridize with the DIG-labeled cdh5 probe overnight at 65-70°C.
- Perform stringent washes to remove unbound probe.
- Incubate with an anti-DIG-AP antibody.
- Wash to remove unbound antibody.
- Develop the color reaction using NBT/BCIP solution.
- Mount and image the stained embryos.



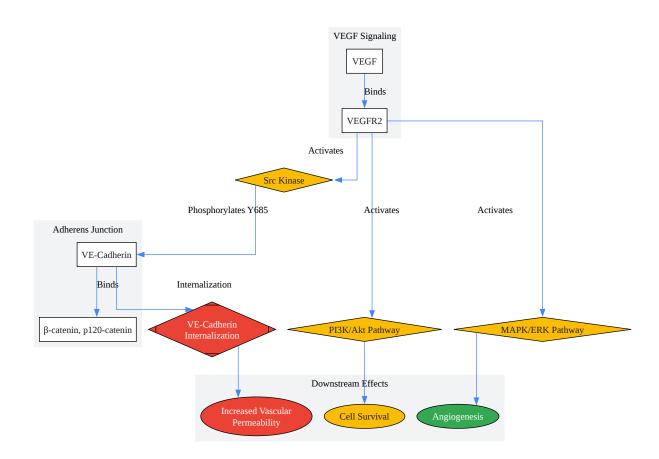
VE-Cadherin Signaling Pathways

The function of VE-cadherin is tightly regulated by intracellular signaling pathways, primarily involving Vascular Endothelial Growth Factor (VEGF) and Src family kinases.

VEGF Signaling and VE-Cadherin Regulation

VEGF, a potent inducer of angiogenesis and vascular permeability, modulates VE-cadherin function. In quiescent endothelial cells, VE-cadherin forms a complex with VEGF Receptor 2 (VEGFR2), which dampens its signaling. Upon VEGF stimulation, this complex is disrupted, leading to VEGFR2 activation and subsequent phosphorylation and internalization of VE-cadherin, which increases vascular permeability.





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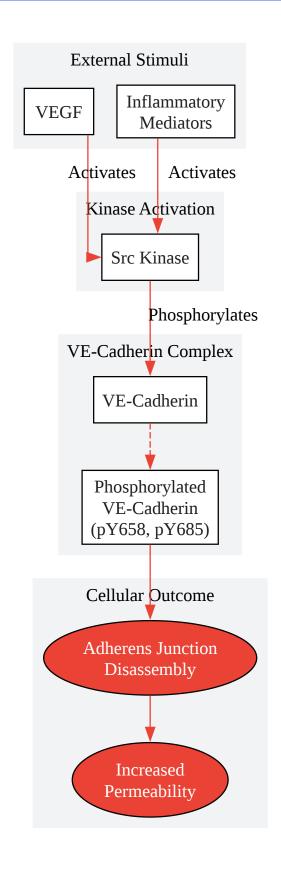
VEGF signaling pathway regulating VE-cadherin and endothelial function.



Src Kinase and VE-Cadherin Phosphorylation

Src family kinases play a pivotal role in regulating VE-cadherin-mediated adhesion. Upon stimulation by factors like VEGF, Src is activated and phosphorylates specific tyrosine residues on the cytoplasmic tail of VE-cadherin, notably Y658 and Y685. This phosphorylation event is a key step leading to the disassembly of adherens junctions and an increase in endothelial permeability.





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Src kinase-mediated phosphorylation of VE-cadherin.



Conclusion

The in vivo delivery of pVEC Cadherin-5 holds significant therapeutic potential for a range of vascular diseases. The selection of an appropriate delivery system and animal model is critical for the successful translation of preclinical findings. This document provides a foundational resource for researchers to design and execute experiments aimed at modulating VE-cadherin function in vivo. Further optimization of delivery vectors to enhance endothelial cell specificity and transfection efficiency will be key to advancing this therapeutic approach.

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